3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione
Description
Significance of the Thiazolidine-2-thione Scaffold in Contemporary Chemical Research
The thiazolidine-2-thione scaffold is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl group. This structural motif is a close analog of the more extensively studied thiazolidine-2,4-dione (TZD) nucleus, which is present in several commercially available drugs. The thiazolidine-2-thione core is valued in medicinal chemistry for its synthetic tractability and the diverse range of biological activities its derivatives have shown.
Research into N-acylated thiazolidine (B150603) derivatives has highlighted their potential as antimicrobial agents. Studies have shown that modifying the nitrogen atom of the thiazolidine ring with various acyl groups can lead to compounds with significant activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). ijrpb.com The mechanism of action is often attributed to the disruption of the bacterial membrane. ijrpb.com
Furthermore, derivatives of thiazolidine-2-thione have been investigated for a variety of other biological activities, including their potential as xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.gov The versatility of the thiazolidine-2-thione scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
Contextualization of the 2,4-Dichlorobenzoyl Moiety in Heterocyclic Chemistry
The 2,4-dichlorobenzoyl group is a common substituent in the design of bioactive molecules. The presence of chlorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profiles.
In the context of heterocyclic chemistry, the dichlorobenzoyl moiety has been incorporated into various scaffolds to enhance their biological activity. For instance, the attachment of a 3,4-dichlorobenzoyl group to the thiazolidine-2,4-dione ring has been explored as a strategy for developing new antibacterial, antifungal, and antitubercular agents. researchgate.net While the specific 2,4-dichloro substitution pattern in the title compound is distinct, the general principle of using chlorinated benzoyl groups to modulate bioactivity is a well-established approach in medicinal chemistry.
Overview of Academic Research Trajectories for the Chemical Compound
Direct and extensive research specifically on 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione is not prominent in the available scientific literature. However, the research trajectories for related compounds provide a clear indication of the potential areas of investigation for this molecule.
Current research on N-acylated thiazolidine heterocycles is heavily focused on the discovery of novel antimicrobial agents. nih.gov Given the known antimicrobial properties of related compounds, it is plausible that this compound would be investigated for its activity against a panel of bacterial and fungal pathogens.
Another significant area of research for analogous thiazolidine derivatives is in the field of oncology. Thiazolidine-2,4-diones, for example, have been studied for their anticancer properties. researchgate.net Therefore, a logical research trajectory for this compound would involve screening for cytotoxic activity against various cancer cell lines.
The synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR) is a continuous effort in medicinal chemistry. Research on the title compound would likely involve the synthesis of analogs with modifications on both the thiazolidine-2-thione ring and the dichlorobenzoyl moiety to optimize for potency and selectivity towards specific biological targets.
Interactive Data Table: Potential Research Areas for this compound Based on Analogous Compounds
| Research Area | Rationale Based on Analogous Compounds | Key Biological Targets |
| Antimicrobial Activity | N-acylated thiazolidines and dichlorobenzoyl-containing heterocycles show antimicrobial properties. ijrpb.comresearchgate.net | Bacterial cell membranes, essential enzymes. |
| Anticancer Activity | Thiazolidine-2,4-dione derivatives exhibit cytotoxic effects against various cancer cell lines. researchgate.net | Tubulin, protein tyrosine phosphatases, various kinases. |
| Enzyme Inhibition | Thiazolidine-2-thione derivatives have been explored as xanthine oxidase inhibitors. nih.gov | Xanthine oxidase, other enzymes implicated in disease. |
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dichlorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NOS2/c11-6-1-2-7(8(12)5-6)9(14)13-3-4-16-10(13)15/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWJZSHGFYVRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes for the 1,3-Thiazolidine-2-thione Core Structure
The 1,3-thiazolidine-2-thione scaffold is a valuable intermediate in organic synthesis. plos.org Its preparation has been approached through various methodologies, ranging from traditional linear syntheses to more modern, efficiency-focused strategies.
Conventional methods for synthesizing the 1,3-thiazolidine-2-thione core often involve a linear sequence of reactions starting from readily available precursors. A common and well-established route begins with aminoethanol. nih.gov
This process typically involves two main steps:
Formation of an Intermediate Salt: Aminoethanol is first reacted with sulfuric acid to produce 2-aminoethanol hydrogen sulfate. nih.gov
Cyclization with Carbon Disulfide: The intermediate is then treated with potassium hydroxide (B78521) and carbon disulfide in a solvent like ethanol (B145695). The reaction mixture is heated, leading to the cyclization and formation of the 1,3-thiazolidine-2-thione ring. plos.orgnih.gov This step involves the nucleophilic attack of the amino group on carbon disulfide, followed by an intramolecular reaction involving the hydroxyl group (after conversion to a better leaving group) to close the five-membered ring.
Another classic approach involves the reaction of β-amino alcohols with potassium ethylxanthate (B89882) in ethanol to yield the desired thiazolidine-2-thione structure. organic-chemistry.org These multistep methods, while reliable, often require the isolation of intermediates and can involve multiple purification steps.
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of the 1,3-thiazolidine-2-thione core. These strategies combine multiple reaction steps into a single operation without isolating intermediates.
Carbon disulfide is a key reagent in many of these MCRs. researchgate.net One such approach involves the reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which proceeds via a domino alkylation/intramolecular Michael addition to provide thiazolidine-2-thiones in excellent yields. organic-chemistry.org Another innovative MCR utilizes nitroepoxides, primary amines, and carbon disulfide in water at ambient temperature, highlighting the simplicity and mild conditions of this method. nih.gov
Catalysts often play a crucial role in these reactions. For instance, a base-catalyzed protocol has been reported for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines, proceeding under ambient temperatures and sometimes without a solvent. acs.org The mechanism involves a nucleophilic attack of the amine on carbon disulfide, followed by a base-mediated cyclization. acs.org Similarly, copper-catalyzed one-pot reactions have been employed to synthesize related structures like thiazolidin-2-imines from primary amines, ketones, alkynes, and isothiocyanates, demonstrating the power of metal catalysis in facilitating complex transformations in a single pot. nih.gov
Interactive Table: Comparison of One-Pot Synthesis Methods for Thiazolidine-2-thione Core
| Reactants | Catalyst/Conditions | Key Features |
| Primary amines, Carbon disulfide, γ-bromocrotonates | Domino alkylation/intramolecular Michael addition | Excellent yields, demonstrates synthetic utility of adducts. organic-chemistry.org |
| Nitroepoxide, Primary amine, Carbon disulfide | H₂O, ambient temperature | Simple, efficient, mild conditions, high yields, short reaction times. nih.gov |
| α-tertiary propargylamines, Carbon disulfide | Base catalyst (e.g., DABCO), solvent-free | Low catalyst loading, ambient temperature, forms quaternary centers. researchgate.netacs.org |
| Aziridines, Carbon disulfide | Amidato lanthanide amides | Mild conditions, good functional group tolerance. organic-chemistry.org |
Adherence to the principles of green chemistry has become a significant goal in modern organic synthesis. For the preparation of thiazolidine-based heterocycles, this includes the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts.
Water, being a non-toxic and safe solvent, is an ideal medium for green synthesis. nih.gov The aforementioned synthesis using nitroepoxides, amines, and carbon disulfide is an excellent example of an on-water reaction. nih.gov Solvent-free synthesis is another key green strategy, where reactions are conducted by heating the neat reactants, often in the presence of a catalyst. This approach minimizes waste and simplifies product purification. nih.gov For example, the base-catalyzed reaction of propargylamines and carbon disulfide can be performed without any solvent. acs.org
The use of ionic liquids as both reaction media and catalysts offers a solution to solvent emission and catalyst recycling issues. nih.gov Furthermore, transition-metal-free multicomponent reactions that utilize feedstocks like elemental sulfur and CO₂ represent a highly atom-economical and green approach to synthesizing related heterocyclic structures. rsc.org
Functionalization and Derivatization Strategies at the N3 Position of the Thiazolidine (B150603) Ring
Once the 1,3-thiazolidine-2-thione core is formed, the subsequent step in synthesizing the target compound is the introduction of the 2,4-dichlorobenzoyl group at the N3 position. This is typically achieved through acylation. The nitrogen atom at this position can also be functionalized with various other groups through alkylation and coupling reactions.
Acylation at the N3 position of a thiazolidine ring is a common derivatization strategy. The reaction involves treating the N-H of the thiazolidine-2-thione with an acylating agent, such as an acyl chloride or anhydride, usually in the presence of a base to neutralize the acid byproduct.
Specifically, for the synthesis of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, the core heterocycle would be reacted with 2,4-dichlorobenzoyl chloride. A similar reaction has been described for the structurally related thiazolidine-2,4-dione system, where substituted benzylidenethiazolidine-2,4-diones were reacted with 3,4-dichlorobenzoyl chloride in pyridine (B92270). researchgate.net The pyridine acts as both a solvent and a base to facilitate the reaction. This general procedure is directly applicable to the acylation of 1,3-thiazolidine-2-thione.
The reactivity in acylation can be influenced by the nature of the acyl chloride. Studies on the acylation of similar thiourea-containing heterocycles, like imidazolidine-2-thione, have shown that the electronic and steric properties of the acyl chloride can affect whether mono- or di-acylation occurs. nih.gov For the synthesis of the target compound, conditions would be optimized to ensure selective mono-acylation at the N3 position.
Interactive Table: General Acylation and Alkylation Reactions at N3 Position
| Reaction Type | Reagent Example | Base/Catalyst | Product Type |
| Acylation | 3,4-Dichlorobenzoyl chloride | Pyridine | N-Acylated thiazolidine-2,4-dione. researchgate.net |
| Acylation | Propanoyl chloride | Not specified | N-Propanoyl-1,3-thiazinane-2-thione. researchgate.net |
| Alkylation | Ethyl bromide | NaOH | N-Alkylated 1,3-thiazolidine-2-thione. nih.govresearchgate.net |
| Alkylation | Benzyl bromide | NaOH, CuI | N-Alkylated 1,3-thiazolidine-2-thione. nih.gov |
Besides acylation, the nitrogen at the N3 position is readily functionalized through alkylation. This reaction typically involves treating the 1,3-thiazolidine-2-thione with an alkyl halide (e.g., ethyl bromide, bromopropane) in the presence of a base like sodium hydroxide in a polar solvent such as ethanol. nih.govresearchgate.net The reaction proceeds via an S_N2 mechanism where the deprotonated nitrogen anion acts as a nucleophile.
The choice of reactants and conditions can influence the site of functionalization. 1,3-Thiazolidine-2-thione exists in tautomeric equilibrium with its thiol form (thiazole-2-thiol). plos.orgnih.gov While acylation generally occurs on the nitrogen atom, alkylation can sometimes lead to a mixture of N-alkylated and S-alkylated products, depending on the reaction conditions and the nature of the electrophile. researchgate.net For instance, reactions with certain alkyl halides in the presence of NaOH have been shown to yield N-alkylated products. nih.gov The use of specific catalysts, such as copper iodide (CuI), can also be employed to facilitate these transformations, particularly with less reactive halides like bromobenzene. nih.gov
Elucidation of Reaction Mechanisms and Kinetics in Synthetic Pathways
The formation of this compound likely proceeds through a nucleophilic acyl substitution reaction. This involves the attack of the nitrogen atom of the 1,3-thiazolidine-2-thione ring on the carbonyl carbon of 2,4-dichlorobenzoyl chloride.
Identification of Reaction Intermediates and Transition States
The reaction mechanism is expected to involve a tetrahedral intermediate. In this proposed mechanism, the lone pair of electrons on the nitrogen atom of the 1,3-thiazolidine-2-thione attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. The stability of this intermediate is influenced by the solvent and the nature of the substituents on both reacting molecules.
The subsequent collapse of this tetrahedral intermediate results in the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group, yielding the final product, this compound. The rate-determining step of this reaction is typically the formation or the breakdown of the tetrahedral intermediate, which is influenced by the reaction conditions.
The transition state for this reaction would be a high-energy species that resembles the tetrahedral intermediate. Computational studies on similar acylation reactions of heterocyclic compounds have been used to model the geometry and energy of such transition states, providing insights into the reaction kinetics.
Role of Catalysis and Solvent Systems on Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalyst and solvent system.
Catalysis: Basic catalysts are often employed to enhance the nucleophilicity of the 1,3-thiazolidine-2-thione. A common approach involves the use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which deprotonates the nitrogen atom of the thiazolidine ring, forming a more reactive nucleophile. This resulting anion then readily attacks the acyl chloride. The choice of base and its concentration can impact the reaction rate and the formation of potential side products.
Solvent Systems: The solvent plays a crucial role in stabilizing the reactants, intermediates, and transition states. Aprotic polar solvents, such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF), are generally preferred for this type of reaction. nih.gov These solvents can solvate the charged intermediates and transition states, thereby lowering the activation energy of the reaction. The dielectric constant and polarity of the solvent can influence the reaction rate, with more polar solvents often leading to faster reactions. In some instances, the choice of solvent can also affect the regioselectivity of acylation in related heterocyclic systems. nih.gov
The following table summarizes the typical catalysts and solvents used in the N-acylation of related heterocyclic compounds:
| Catalyst | Solvent | Rationale |
| Triethylamine | Dichloromethane | Non-nucleophilic base in a non-polar aprotic solvent. |
| Pyridine | Dichloromethane | Acts as both a base and a nucleophilic catalyst. |
| Sodium Hydride | Tetrahydrofuran | Strong, non-nucleophilic base for complete deprotonation. |
| Potassium Carbonate | Acetone | Mild inorganic base. |
Synthesis of Analogues and Hybrid Chemical Architectures
The this compound scaffold serves as a versatile template for the synthesis of various analogues and hybrid molecules with potentially enhanced chemical and biological properties.
Rational Design Principles for Novel Thiazolidine-2-thione Analogues
The rational design of novel thiazolidine-2-thione analogues is guided by structure-activity relationship (SAR) studies. mdpi.com By systematically modifying the substituents on the benzoyl ring and the thiazolidine-2-thione core, chemists can explore the chemical space and optimize for desired properties.
Key design principles include:
Substitution on the Thiazolidine Ring: Introducing substituents at the C4 and C5 positions of the thiazolidine-2-thione ring can create chiral centers and introduce new points of interaction for biological targets.
Bioisosteric Replacement: Replacing the thione group (C=S) with a carbonyl group (C=O) to yield the corresponding thiazolidin-2-one is a common bioisosteric modification that can alter the compound's polarity and hydrogen bonding capabilities.
Hybridization of Pharmacophores for Enhanced Chemical Properties
Hybridization involves combining the this compound scaffold with other known pharmacophores to create novel chemical entities with potentially synergistic or enhanced properties. mdpi.com This approach aims to leverage the favorable characteristics of each component within a single molecule.
Examples of pharmacophores that could be hybridized with the thiazolidine-2-thione core include:
Acridine (B1665455) Derivatives: Known for their intercalating properties with DNA, hybridization with acridine could lead to compounds with potential anticancer activity. researchgate.net
Quinoline and Oxindole Moieties: These heterocycles are present in many biologically active compounds, and their incorporation could broaden the spectrum of activity. nih.gov
Triazole Rings: 1,2,3-Triazoles are often used as linkers in medicinal chemistry and can improve the pharmacokinetic properties of a molecule. semanticscholar.org
The design of these hybrid molecules often involves linking the pharmacophores through flexible or rigid linkers to ensure optimal orientation for interaction with biological targets.
Advanced Structural Characterization and Spectroscopic Analysis
Crystallographic Investigations for Precise Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
Single-crystal X-ray diffraction stands as the gold standard for determining the precise molecular structure of a compound. This technique allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. For 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, such an analysis would reveal the planarity of the thiazolidine (B150603) and dichlorobenzoyl rings and the spatial relationship between them.
Interactive Data Table: Selected Bond Lengths and Angles (Hypothetical Data)
While specific experimental data for this compound is not publicly available, a representative table of expected bond lengths and angles based on similar structures is provided below for illustrative purposes.
| Parameter | Value |
| C=O Bond Length (Å) | ~1.21 |
| C=S Bond Length (Å) | ~1.67 |
| C-N Bond Length (Å) | ~1.38 |
| C-Cl Bond Length (Å) | ~1.74 |
| C-S-C Bond Angle (°) | ~92 |
| N-C=S Bond Angle (°) | ~125 |
| O=C-N Bond Angle (°) | ~123 |
Note: This data is hypothetical and serves as an example of the parameters that would be determined through single-crystal X-ray diffraction.
Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline material. For this compound, key interactions would include hydrogen bonds and halogen bonds. The presence of chlorine atoms on the benzoyl ring makes it a potential candidate for forming halogen bonds with nucleophilic atoms in neighboring molecules. Similarly, C-H···O and C-H···S hydrogen bonds are expected to be significant in directing the crystal packing.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. For this compound, this analysis would provide a detailed picture of the close contacts, highlighting the relative importance of different types of interactions, such as those involving the chlorine, oxygen, and sulfur atoms, in stabilizing the crystal structure.
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide valuable information about the structure and bonding within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and FT-Raman) are routinely used to confirm the identity and elucidate the structural features of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. Both ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms in a molecule. In the case of this compound, the chemical shifts and coupling constants of the protons on the thiazolidine ring can provide insights into its conformation. Dynamic NMR studies could potentially be used to investigate restricted rotation around the N-C(O) bond, which would provide information on the conformational dynamics of the molecule in solution. While tautomerism is a known phenomenon in some thiazolidine derivatives, for an N-acylated thiazolidine-2-thione, the thione form is expected to be overwhelmingly dominant.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.
For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for the carbonyl (C=O) and thiocarbonyl (C=S) stretching vibrations. The positions of these bands can be sensitive to the electronic environment and intermolecular interactions. The spectra would also feature bands corresponding to the vibrations of the dichlorophenyl and thiazolidine rings, including C-H, C-N, C-S, and C-Cl stretching and bending modes. A comprehensive analysis of both FT-IR and FT-Raman spectra would provide a detailed vibrational fingerprint of the molecule.
Interactive Data Table: Characteristic Vibrational Frequencies (Hypothetical Data)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (benzoyl) | Stretching | ~1680-1700 |
| C=S (thione) | Stretching | ~1200-1250 |
| C-N | Stretching | ~1350-1450 |
| C-Cl | Stretching | ~700-800 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aliphatic C-H | Stretching | ~2850-2950 |
Note: This data is hypothetical and represents typical ranges for the indicated functional groups.
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Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and inherent properties of a molecule. These methods can predict molecular geometry, the distribution of electrons, and various reactivity parameters without the need for empirical synthesis and analysis.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Distribution
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net For a molecule such as 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione, a DFT analysis would yield its most stable three-dimensional conformation, known as the optimized geometry. This calculation determines precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to map the electronic distribution across the molecule. This reveals the electron density, highlighting electron-rich and electron-poor regions. Such information is critical for understanding how the molecule will interact with other chemical species, including biological targets. The analysis also provides Mulliken atomic charges, which assign a partial charge to each atom, offering further insight into the molecule's polarity and reactive sites. irjweb.com
Calculation of Molecular Descriptors: Chemical Potential, Global Hardness, Electrophilicity Index
From the foundational data provided by DFT, several global reactivity descriptors can be calculated. These descriptors help quantify the chemical reactivity and stability of a molecule. researchgate.net
Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.
Global Hardness (η) : Hardness is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large energy gap between their frontier orbitals are considered "hard," implying lower reactivity and higher stability. "Soft" molecules, with a small energy gap, are more reactive.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a useful parameter for predicting how the molecule might participate in charge-transfer interactions.
| Descriptor | Significance |
|---|---|
| Chemical Potential (μ) | Indicates electron-donating capability. |
| Global Hardness (η) | Measures resistance to charge transfer and indicates stability. |
| Electrophilicity Index (ω) | Quantifies electron-accepting (electrophilic) character. |
Note: The table describes the significance of molecular descriptors. Specific calculated values for this compound are not available in the referenced literature; this information is presented to illustrate the type of data obtained from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). nih.govirjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net The spatial distribution of these orbitals also provides clues about the specific atoms within the molecule that are most likely to be involved in chemical reactions.
| Parameter | Chemical Significance |
|---|---|
| EHOMO (Energy of HOMO) | Related to the electron-donating ability of the molecule. |
| ELUMO (Energy of LUMO) | Related to the electron-accepting ability of the molecule. |
| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity, stability, and polarizability. |
Note: This table explains the significance of Frontier Molecular Orbital parameters. Specific energy values for this compound are not available in the searched literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)
For this compound, molecular docking simulations would be used to predict how it fits into the active site of a biological target. The simulation software calculates a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. nih.gov
Thiazolidine (B150603) derivatives are known to interact with various biological targets, including enzymes like xanthine (B1682287) oxidase, vascular endothelial growth factor receptor-2 (VEGF-2), and nuclear receptors like peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govnih.govijper.org Docking studies can reveal whether the compound adopts a conformation that allows for effective binding within the target's active site, providing a rationale for its potential biological activity. nih.govnih.gov
Identification of Key Amino Acid Residues Involved in Binding Pockets
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-receptor complex. This allows for the identification of specific amino acid residues within the protein's binding pocket that form key interactions with the ligand. nih.gov
These interactions can include:
Hydrogen Bonds : Crucial for specificity and strong binding.
Hydrophobic Interactions : Occur between nonpolar regions of the ligand and receptor.
Pi-Pi Stacking : Interactions between aromatic rings.
Van der Waals Forces : General attractive or repulsive forces between atoms.
For instance, in studies of related thiazolidine derivatives, docking has identified hydrogen bonds with residues such as Cysteine, Glutamic acid, and Serine, as well as hydrophobic interactions with residues like Leucine and Isoleucine, as being critical for stabilizing the complex. nih.govnih.govijper.org Identifying these interactions is essential for understanding the structure-activity relationship and for designing more potent and selective inhibitors in the future. mdpi.com
| Interaction Type | Example Amino Acid Residues | Importance |
|---|---|---|
| Hydrogen Bonding | Ser, Thr, Gln, Glu, Asp, Arg | Provides specificity and directional bonding. |
| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp | Stabilizes the complex in an aqueous environment. |
| Pi-Pi Stacking | Phe, Tyr, Trp, His | Stabilizes interactions involving aromatic rings. |
Note: This table lists common interactions and example amino acid residues identified in docking studies of related thiazolidine compounds, as specific interaction data for this compound is not available in the referenced literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations would provide critical insights into the dynamic nature of this compound, particularly its interactions with biological macromolecules.
MD simulations are pivotal in assessing how a ligand, such as this compound, interacts with its biological target (receptor). By simulating the ligand-receptor complex over a period of time, researchers can analyze the stability of their interaction. Key metrics such as Root Mean Square Deviation (RMSD) would be calculated to measure the average change in the displacement of atoms, indicating the stability of the complex. Furthermore, these simulations would reveal potential conformational changes in both the ligand and the receptor upon binding, which is often crucial for biological function.
Currently, there are no published MD simulation studies specifically assessing the stability and conformational changes of a complex involving this compound.
Specific research detailing the dynamic interactions of this compound in aqueous or biological settings is not available in the current body of scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.
To develop a QSAR model for a series of compounds including this compound, researchers would first compile a dataset of structurally related molecules with their corresponding measured biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a model that correlates these descriptors with biological efficacy. Such a model could then be used to predict the activity of new, untested analogs.
There are no QSAR models in the published literature that have been specifically developed for or include this compound to predict its biological efficacy.
A significant outcome of QSAR studies is the identification of the key physicochemical parameters that govern the biological activity of a class of compounds. These parameters can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By analyzing the descriptors that are most influential in the QSAR model, researchers can gain a deeper understanding of the mechanism of action and identify which molecular features are essential for potent activity. This knowledge guides the rational design of more effective molecules.
As no specific QSAR studies have been conducted on this compound, the specific physicochemical parameters governing its activity profile have not been elucidated.
Data Tables
Table 1: Molecular Dynamics (MD) Simulation Findings
| Simulation Aspect | Findings for this compound |
|---|---|
| Ligand-Receptor Complex Stability | No data available in published literature. |
| Conformational Changes upon Binding | No data available in published literature. |
| Dynamic Interactions in Aqueous Solution | No data available in published literature. |
| Dynamic Interactions in Biological Media | No data available in published literature. |
Table 2: Quantitative Structure-Activity Relationship (QSAR) Modeling Insights
| QSAR Aspect | Findings for this compound |
|---|---|
| Predictive Models for Efficacy | No specific predictive models have been reported. |
| Governing Physicochemical Parameters | The key physicochemical parameters influencing its activity have not been identified through QSAR studies. |
Mechanistic Investigations of Biological Activities
Enzyme Inhibition and Activation Mechanisms
No published studies were identified that specifically investigate the enzyme modulation activities of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione. Research on related thiazolidine (B150603) derivatives suggests this class of compounds can interact with various enzymes, but direct evidence for the subject compound is lacking.
Xanthine (B1682287) Oxidase Inhibition: Kinetic Analysis and Binding Site Characterization
There is no specific information available regarding the kinetic analysis or binding site characterization of xanthine oxidase inhibition by this compound. Studies on other thiazolidine-2-thione derivatives have shown potential for xanthine oxidase inhibition, often exhibiting mixed-type inhibition mechanisms. nih.govplos.org However, these findings cannot be directly attributed to the 2,4-dichlorobenzoyl substituted variant.
Bacterial Topoisomerase IV and DNA Gyrase Inhibition Pathways
Mechanistic data on the inhibition of bacterial topoisomerase IV and DNA gyrase specifically by this compound are not available in the current scientific literature. While other novel bacterial topoisomerase inhibitors (NBTIs) have been developed, none correspond to this specific chemical structure. nih.govresearchgate.net
Fungal 14-α-sterol Demethylase Inhibition: Role in Ergosterol (B1671047) Biosynthesis
The role of this compound in the inhibition of fungal 14-α-sterol demethylase and its subsequent impact on ergosterol biosynthesis has not been reported. The primary inhibitors of this enzyme are typically azole-based compounds.
Antimicrobial Action Pathways
Specific studies detailing the antimicrobial action pathways of this compound could not be located.
Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Strains
There is no available research on the specific antibacterial mechanisms of this compound against either Gram-positive or Gram-negative bacteria. Research into the antibacterial properties of related compounds, such as 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, has been conducted, but these findings are specific to that molecule's structure and cannot be extrapolated. nih.gov Similarly, extensive research on thiazolidine-2,4-dione derivatives has identified antibacterial activity, but this is a different chemical scaffold. nih.goveurekaselect.com
Antifungal Activity: Disruption of Fungal Cell Components and Metabolic Processes
Thiazolidine-2,4-dione derivatives have demonstrated notable antifungal properties, primarily by targeting the integrity of the fungal cell. nih.govnih.gov Research on analogous compounds suggests that their mechanism of action involves the disruption of the fungal cell wall, leading to morphological changes in yeast cells. nih.govresearchgate.net Furthermore, some studies indicate an association between the antifungal activity of TZD derivatives and the interference with glucose transport, a critical metabolic process for fungal survival. researchgate.net This dual-pronged attack on both structural components and metabolic pathways underscores the potential of this class of compounds as effective antifungal agents.
Antimycobacterial Activity and Specific Target Inhibition (e.g., InhA Reductase)
The global health threat of tuberculosis has spurred research into novel therapeutics, with thiazolidine-2,4-dione derivatives emerging as a promising scaffold. nih.govnih.govresearchgate.netnih.gov A key molecular target for many antimycobacterial agents is the enoyl-acyl carrier protein reductase, known as InhA. researchgate.net This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Several studies have identified TZD-based compounds that exhibit significant antimycobacterial activity, and while the precise interactions of this compound with InhA have not been detailed, the established activity of its parent scaffold suggests this as a probable mechanism of action. nih.govnih.govresearchgate.netnih.gov
Anticancer Activity and Cellular Mechanisms
The therapeutic potential of thiazolidine-2,4-diones extends to oncology, with numerous studies highlighting their ability to impede cancer cell proliferation and induce cell death through various cellular mechanisms. nih.govnih.govresearchgate.net
A primary mechanism by which TZD derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.govplos.org This process is often initiated through the activation of a cascade of enzymes known as caspases. plos.org Activated caspases are responsible for the systematic dismantling of the cell, including the fragmentation of DNA, a hallmark of apoptosis. nih.gov Studies on related TZD compounds have demonstrated their ability to induce both early and late-stage apoptosis in cancer cell lines. researchgate.net
Thiazolidine-2,4-dione derivatives have been shown to influence key intracellular signaling pathways that govern cell survival and proliferation. nih.gov For instance, some analogs have been found to inhibit the Raf/MEK/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, both of which are frequently hyperactivated in cancer. nih.gov By blocking these pathways, these compounds can halt the uncontrolled growth of tumor cells. Furthermore, the induction of apoptosis by TZD derivatives is often linked to the modulation of organelle function, particularly the mitochondria, which play a central role in the intrinsic apoptotic pathway. nih.gov
In addition to modulating signaling pathways, TZD derivatives have been identified as inhibitors of specific molecular targets that are critical for cancer cell survival. Human topoisomerases I and II are enzymes that are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and cell death. nih.govresearchgate.netmdpi.com Several TZD-based compounds have been shown to inhibit the activity of both topoisomerase I and II. nih.govresearchgate.net Another important target in cancer therapy is Polo-like kinase 1 (Plk1), a key regulator of cell division. researchgate.net Inhibition of Plk1 can lead to mitotic arrest and apoptosis. Molecular docking studies have suggested that 1,3-thiazolidin-4-ones can potentially inhibit Plk1, highlighting another avenue through which these compounds may exert their anticancer effects. researchgate.net
Other Biological Activities and Mechanistic Insights
The versatility of the thiazolidine-2,4-dione scaffold is reflected in the broad spectrum of biological activities reported for its derivatives. nih.govmdpi.comresearchgate.net Beyond the antifungal, antimycobacterial, and anticancer properties discussed, these compounds have also been investigated for their anti-inflammatory and other therapeutic effects. mdpi.comnih.gov The diverse biological profile of this class of compounds suggests that they may interact with multiple cellular targets, and further research is needed to fully elucidate the mechanistic underpinnings of these activities.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Related Cellular Effects
The thiazolidinedione (TZD) class of compounds, to which this compound is structurally related, are well-established agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govnih.gov PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin (B600854) sensitization, and inflammation. nih.gov
Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This transactivation process is central to the therapeutic effects of TZDs, such as improving insulin resistance. nih.gov
Cellular effects stemming from PPARγ activation are diverse. At concentrations that facilitate optimal transcriptional activation, TZD activation of PPARγ has been shown to protect cells from apoptosis following growth factor withdrawal. nih.govresearchgate.net This survival-enhancing effect is linked to the ability of PPARγ activation to enhance the maintenance of mitochondrial potential. nih.govresearchgate.net However, it is noteworthy that some biological activities of TZDs, such as the inhibition of cardiac myofibroblast proliferation, have been observed to occur through PPARγ-independent mechanisms. nih.gov While many TZDs induce cell cycle arrest and apoptosis in cancer cells, mounting evidence suggests these antitumor effects can also be independent of PPARγ activation. documentsdelivered.com
Table 1: Summary of PPARγ Agonism and Cellular Effects of Thiazolidinediones (TZDs)
| Mechanism/Effect | Description | Cellular Consequence |
| PPARγ Agonism | TZDs bind to and activate the PPARγ nuclear receptor. nih.gov | Modulation of gene transcription related to metabolism and inflammation. nih.gov |
| Mitochondrial Potential | Activation of PPARγ enhances the cell's ability to maintain mitochondrial potential. nih.govresearchgate.net | Increased cell survival and protection from apoptosis. nih.govresearchgate.net |
| Antiproliferative Effects | TZDs can inhibit the proliferation of certain cell types, such as cardiac myofibroblasts. nih.gov | May contribute to modulation of adverse tissue remodeling. nih.gov |
| Apoptosis Induction | At high concentrations, TZDs can induce apoptosis in various cell types, including lymphocytes and cancer cells. nih.govdocumentsdelivered.com | Potential for antitumor activity. documentsdelivered.com |
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
Derivatives of the thiazolidinone scaffold have demonstrated significant antioxidant capabilities. nih.govmdpi.com The primary mechanism involves the scavenging of reactive oxygen species (ROS), which are chemically active molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that can cause cellular damage. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of ROS and the body's antioxidant defense systems, is implicated in numerous degenerative diseases. researchgate.net
Studies on various thiazolidinone derivatives have confirmed their ability to act as potent antioxidants. The antioxidant capacity is often evaluated through in vitro assays that measure the compound's ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to inhibit superoxide anion formation. researchgate.net For instance, a series of 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives were tested for their antioxidant properties, with some compounds showing potent superoxide anion scavenging activity. researchgate.net The structural features of these molecules, including the presence of phenolic fragments, can significantly influence their antioxidant efficacy. mdpi.com
Table 2: In Vitro Antioxidant Activity of Selected Thiazolidinone Derivatives
| Compound Class | Assay | Finding |
| 2,4-dichlorothiazolyl thiazolidine-2,4-diones | Superoxide Anion Scavenging | Certain derivatives showed potent scavenging activity at concentrations of 10⁻³M and 10⁻⁴M. researchgate.net |
| 2,4-dichlorothiazolyl thiazolidine-2,4-diones | DPPH Radical Scavenging | Compounds demonstrated strong radical scavenging capacity at a 10⁻³M concentration. researchgate.net |
| 5-benzylidene-thiazolidine-2,4-diones | DPPH Radical Scavenging | Synthesized compounds showed IC₅₀ values ranging from 9.18–32.43 µg/mL, indicating higher activity than the standard, ascorbic acid. mdpi.com |
| Thiazolidin-4-ones with indolyl-pyridine moiety | DPPH Radical Scavenging | Showed potent radical scavenging activity, with up to 92.05% inhibition at a concentration of 100 µg/mL. mdpi.com |
Insulinotropic Effects and Modulation of Pancreatic Islet Cell Function
Thiazolidinediones have been shown to improve pancreatic β-cell function in patients with type 2 diabetes. nih.govnih.gov This effect is crucial as it suggests a potential for these compounds to not only manage symptoms of insulin resistance but also to positively impact the insulin-secreting cells of the pancreas. nih.gov
Proposed Mechanisms for Anti-inflammatory and Anticonvulsant Properties
Anti-inflammatory Mechanisms: The anti-inflammatory effects of thiazolidinone derivatives are linked to their ability to modulate key inflammatory pathways. A primary target is the inhibition of pro-inflammatory enzymes and transcription factors. nih.gov Research has shown that novel thiazolidinone derivatives can significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov
The mechanism for this suppression involves the regulation of Nuclear Factor-κB (NF-κB), a pivotal transcription factor that controls the expression of numerous inflammatory genes. nih.gov By inhibiting the production of NF-κB (p65), these compounds effectively decrease the downstream expression of inflammatory mediators like iNOS and COX-2. nih.gov This suggests that compounds based on the thiazolidinone scaffold could serve as therapeutic strategies for inflammation-associated disorders. nih.gov
Anticonvulsant Mechanisms: The thiazolidinone ring is a structural component in several compounds investigated for anticonvulsant activity. mdpi.commdpi.comresearchgate.net These agents are often evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.gov
Several thiazole-bearing 4-thiazolidinones have demonstrated excellent anticonvulsant activity in both of these models. mdpi.com While the exact mechanisms are diverse and depend on the specific substitutions on the core scaffold, one proposed pathway involves the modulation of inflammatory processes within the brain that contribute to epileptogenesis. mdpi.com For example, some 4-thiazolidinone (B1220212) derivatives have been found to inhibit COX-1 and COX-2 enzymes in the brain, which are known to be upregulated during seizures. mdpi.com This anti-inflammatory action within the central nervous system may contribute significantly to their anticonvulsant effects. mdpi.com The lipophilic nature of these compounds is also considered important for their activity. nih.gov
Environmental Fate and Ecotoxicological Research
Environmental Degradation Pathways
Photodegradation Mechanisms and Identification of Transformation Products
There is no available research on the photodegradation of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione.
Assessment of Biodegradability and Environmental Persistence
Information regarding the biodegradability and environmental persistence of this compound could not be located.
Ecotoxicological Assessment on Non-Human Biological Systems
Impact on Aquatic Microorganisms and Other Environmental Biota (e.g., Vibrio fischeri)
No studies were found that assessed the ecotoxicological impact of this compound on Vibrio fischeri or other environmental biota.
Bioconcentration Potential in Environmental Compartments
There is no available data on the bioconcentration potential of this compound.
Advanced Analytical Methodologies for Compound Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione from starting materials, byproducts, and potential degradation products. These techniques also provide a robust platform for its accurate quantification.
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile, thermally labile compounds like this compound. A typical HPLC method development would involve a reversed-phase approach, utilizing a C18 column to separate the compound from more polar impurities.
A hypothetical HPLC method for the quantification of this compound is detailed below. The selection of a suitable mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is critical for achieving optimal separation. The flow rate and column temperature are adjusted to ensure sharp, symmetrical peaks. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | Approximately 4.5 min (compound dependent) |
Gas Chromatography (GC) for Volatile Derivatives and Impurities
While this compound itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, this technique is invaluable for the detection of volatile impurities or for the analysis of the compound after derivatization. For instance, analysis of the starting materials, such as 2,4-dichlorobenzoyl chloride, could be performed using GC to ensure their purity before synthesis.
Spectroscopic Methods for Detection and Identification in Complex Matrices
Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound, especially when dealing with complex biological or environmental samples.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solution. The compound is expected to exhibit strong absorbance in the UV region due to its aromatic and heterocyclic ring systems. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
Table 2: Example Data for a UV-Visible Spectrophotometry Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.611 |
| 10 | 0.763 |
| Correlation Coefficient (R²) | > 0.999 |
Advanced Mass Spectrometry for Trace Analysis and Metabolic Profiling
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the trace analysis and metabolic profiling of this compound. This technique provides high sensitivity and selectivity, allowing for the detection of the compound and its metabolites at very low concentrations in complex matrices such as plasma, urine, or tissue extracts.
In a typical LC-MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and analyze the resulting daughter ions, providing a unique fragmentation pattern that acts as a molecular fingerprint. This is particularly useful for identifying metabolites where the core structure has been modified.
Method Validation and Performance Characteristics in Research Applications
For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. Method validation ensures that the analytical procedure is suitable for its intended purpose. The key performance characteristics that are evaluated include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Typical Method Validation Parameters for an HPLC Assay
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
The successful development and validation of these advanced analytical methodologies are paramount for the reliable characterization and quantification of this compound, thereby ensuring the quality and integrity of research findings.
Future Perspectives and Emerging Research Challenges
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Scalability
The development of efficient and scalable synthetic routes is fundamental to enabling comprehensive research into 3-(2,4-dichlorobenzoyl)-1,3-thiazolidine-2-thione. Future investigations should prioritize the exploration of novel synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness over classical approaches. Key areas of focus could include:
Microwave-Assisted Organic Synthesis (MAOS): Investigating the use of microwave irradiation to accelerate reaction times and improve yields in the acylation of 1,3-thiazolidine-2-thione with 2,4-dichlorobenzoyl chloride.
Flow Chemistry: Developing continuous-flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and product consistency.
Catalytic Methods: Exploring the use of novel catalysts to facilitate the key bond-forming reactions, potentially reducing the need for stoichiometric reagents and minimizing waste.
Green Chemistry Approaches: Employing environmentally benign solvents and reagents to develop a more sustainable synthesis process.
A comparative analysis of these potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced reaction control. | Scalability can be an issue, potential for localized overheating. |
| Flow Chemistry | High scalability, improved safety, precise control over reaction parameters. | Higher initial equipment cost, potential for clogging with solid byproducts. |
| Catalytic Methods | Reduced waste, potential for asymmetric synthesis, lower activation energy. | Catalyst screening and optimization can be time-consuming, catalyst cost. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Identifying suitable green solvents and reagents can be challenging. |
In-depth Elucidation of Undiscovered Biological Mechanisms and Pathways
The biological activity of this compound remains largely unexplored. A critical area of future research will be the systematic investigation of its potential interactions with biological systems. The thiazolidine (B150603) ring is a component of various pharmacologically active compounds. The presence of the dichlorobenzoyl group may also confer specific biological activities.
Initial research should involve broad-spectrum screening to identify any potential therapeutic areas. Subsequent in-depth studies would then be required to elucidate the specific molecular mechanisms and biological pathways involved. This could include investigations into its potential as an:
Antimicrobial Agent: The sulfur-containing thiazolidine ring is a known pharmacophore in some antimicrobial agents.
Anticancer Agent: Certain thiazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. nih.gov
Rational Computational Design of Advanced Analogues with Tailored Activities
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogues of this compound with potentially enhanced or more specific biological activities. By creating a library of virtual compounds with systematic modifications to the parent structure, researchers can predict their properties and prioritize the synthesis of the most promising candidates.
Key computational approaches that could be employed include:
Quantitative Structure-Activity Relationship (QSAR): To establish correlations between the structural features of analogues and their biological activity.
Molecular Docking: To predict the binding modes and affinities of analogues with specific biological targets. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its analogues within a biological environment. nih.gov
Development of Sustainable Production Methods and Environmental Remediation Strategies
In line with the principles of green chemistry, future research should focus on developing sustainable methods for the production of this compound. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing processes that generate minimal waste.
Furthermore, should this compound or its derivatives find widespread application, it will be crucial to investigate their environmental fate and develop effective remediation strategies. This would involve studies on its biodegradability, potential for bioaccumulation, and the development of methods for its detection and removal from environmental matrices.
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future research should integrate multi-omics and systems biology approaches. This would involve a comprehensive analysis of the changes in the genome, proteome, and metabolome of cells or organisms upon exposure to the compound.
By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of the compound's mechanism of action and its effects on cellular networks. This systems-level understanding will be invaluable for identifying potential therapeutic applications and for predicting potential off-target effects.
Q & A
Q. Which advanced separation techniques are recommended for purifying trace byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
